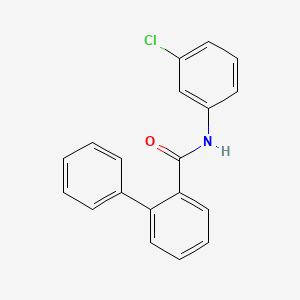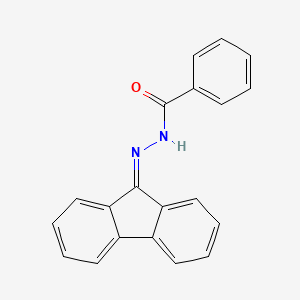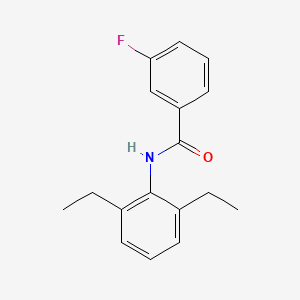![molecular formula C11H11Cl2N3O B5845185 2,2-dichloro-1-methyl-N'-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide](/img/structure/B5845185.png)
2,2-dichloro-1-methyl-N'-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide is a chemical compound with the molecular formula C11H11Cl2N3O It is characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and a methyl group, along with a hydrazide functional group linked to a pyridine ring through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide typically involves the following steps:
- Formation of the cyclopropane ring : The cyclopropane ring can be synthesized through the reaction of a suitable precursor, such as 1,1-dichloro-2-methylpropane, with a base like sodium hydride.
- Introduction of the hydrazide group : The hydrazide group is introduced by reacting the cyclopropane derivative with hydrazine hydrate under reflux conditions.
- Condensation with pyridine-3-carbaldehyde : The final step involves the condensation of the hydrazide intermediate with pyridine-3-carbaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: 2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide can undergo various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
- Substitution : The chlorine atoms on the cyclopropane ring can be substituted with other functional groups using nucleophilic substitution reactions.
- Oxidation : Potassium permanganate in acidic or neutral conditions.
- Reduction : Sodium borohydride in methanol or ethanol.
- Substitution : Sodium methoxide in methanol for nucleophilic substitution.
- Oxidation : Oxidized derivatives with additional oxygen-containing functional groups.
- Reduction : Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
- Substitution : Substituted derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
- Biology : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
- Industry : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds:
- 2,2-Dichloro-1-methyl-N’-[(E)-phenylmethylene]cyclopropanecarbohydrazide
- 2,2-Dichloro-1-methyl-N’-[1-(4-propoxyphenyl)propylidene]cyclopropanecarbohydrazide
- 2,2-Dichloro-1-methyl-N’-[1-(2-phenylethyl)-4-piperidinylidene]cyclopropanecarbohydrazide
Uniqueness: 2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with different aromatic or aliphatic substituents
属性
IUPAC Name |
2,2-dichloro-1-methyl-N-[(E)-pyridin-3-ylmethylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-10(7-11(10,12)13)9(17)16-15-6-8-3-2-4-14-5-8/h2-6H,7H2,1H3,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDAXTJITARKAO-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1(Cl)Cl)C(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B5845128.png)
![N-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile](/img/structure/B5845140.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5845145.png)

![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)
![2-[4-(acetylamino)phenoxy]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5845162.png)


![(E)-2-cyano-3-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]prop-2-enamide](/img/structure/B5845198.png)


